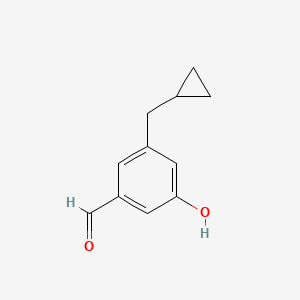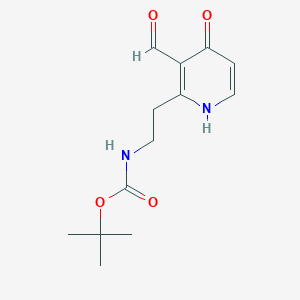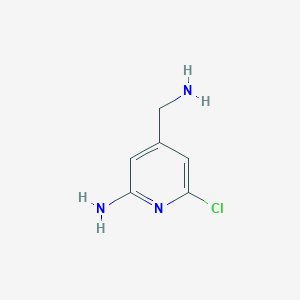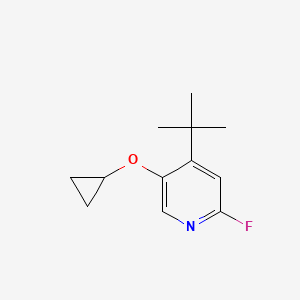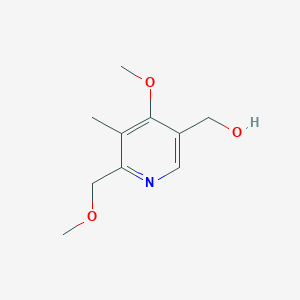
4-Cyano-6-formylpyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-6-formylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClN2O3S and a molecular weight of 230.63 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-Cyano-6-formylpyridine-2-sulfonyl chloride typically involves the chlorination of the corresponding pyridine derivative. One method involves the oxidative chlorination of 3-cyanopyridine-2(1H)-thiones . The reaction conditions for this process include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
4-Cyano-6-formylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction Reactions: The cyano and formyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: This compound can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Wissenschaftliche Forschungsanwendungen
4-Cyano-6-formylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through chemical conjugation techniques.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyano-6-formylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The cyano and formyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Cyano-6-formylpyridine-2-sulfonyl chloride include other pyridine derivatives with cyano, formyl, and sulfonyl chloride groups. Examples include:
Compared to these compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications in chemical synthesis.
Eigenschaften
Molekularformel |
C7H3ClN2O3S |
|---|---|
Molekulargewicht |
230.63 g/mol |
IUPAC-Name |
4-cyano-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClN2O3S/c8-14(12,13)7-2-5(3-9)1-6(4-11)10-7/h1-2,4H |
InChI-Schlüssel |
RNAREHVNKLUYDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


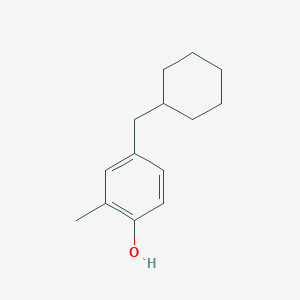
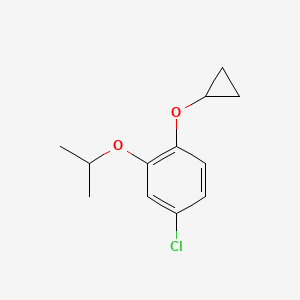

![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)

